molecular formula C26H24N4O2S B2807656 4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207045-35-9

4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2807656
CAS No.: 1207045-35-9
M. Wt: 456.56
InChI Key: FXFRGTYMABIZQI-UHFFFAOYSA-N
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Description

The compound 4-({[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (hereafter referred to as the target compound) features a polyheterocyclic architecture combining a 1,3-oxazole core with a pyrazolo[1,5-a]pyrazine moiety. Key structural attributes include:

  • 1,3-Oxazole ring: Substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a methyl group.
  • Sulfanylmethyl bridge: Links the oxazole to a pyrazolo[1,5-a]pyrazine system.
  • Pyrazolo[1,5-a]pyrazine: Substituted at position 2 with a 2,4-dimethylphenyl group.

This design integrates electron-donating (methoxy, methyl) and hydrophobic (dimethylphenyl) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-16-5-10-21(17(2)13-16)22-14-24-26(27-11-12-30(24)29-22)33-15-23-18(3)32-25(28-23)19-6-8-20(31-4)9-7-19/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFRGTYMABIZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({[2-(2,4-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole represents a novel addition to the family of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:

  • Pyrazolo[1,5-a]pyrazine moiety
  • Oxazole ring
  • Sulfanyl group

These structural elements are known to influence the interaction of the compound with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could modulate the activity of specific receptors linked to cell signaling pathways that regulate apoptosis and cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

  • In vitro assays demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
  • The compound's mechanism may involve the induction of apoptosis through caspase activation pathways .

Antimicrobial Properties

Research indicates that compounds within this chemical class possess antimicrobial properties:

  • Studies have shown that related pyrazolo compounds exhibit promising antibacterial and antifungal activities .
  • The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics, suggesting potential therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayStrong cytotoxicity
AntimicrobialMIC EvaluationEffective against bacteria
Apoptosis InductionCaspase Activation AssayIncreased caspase activity

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of a structurally similar pyrazolo compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.25 µM, with apoptosis confirmed through caspase assays .
  • Case Study on Antimicrobial Effects :
    • Another investigation focused on the antimicrobial properties of related compounds. The results showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values suggesting efficacy comparable to traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

a. 1,3-Oxazole Derivatives ()

Compounds with 1,3-oxazole cores and 4-hydroxyphenyl substituents (e.g., Compound 15 ) demonstrated moderate antimicrobial activity against Staphylococcus aureus and Aspergillus niger at 200 μg/mL, but lower efficacy compared to reference drugs like ofloxacin .

b. Pyrazolo-Pyrazine Derivatives ()

Growth-Regulating Activity ()

Oxazolo[5,4-d]pyrimidine and N-sulfonyl oxazole derivatives (e.g., 10⁻⁹ M solutions ) exhibited auxin-like effects, stimulating root and shoot growth in soybean and maize seedlings .

  • Comparison : The target compound’s pyrazolo-pyrazine system may mimic cytokinin-like activity, though its methoxy group could reduce metabolic stability compared to sulfonyl substituents.

Anticancer Potential ()

QSAR studies on 2-phenyl-1,3-oxazoles highlighted the importance of π-electron systems in stabilizing protein-ligand complexes. For example, conjugated oxazole derivatives interacted with peptide fragments at 3.5 Å distances, suggesting a role in disrupting cancer cell signaling .

  • Target Compound : Its extended π-system (pyrazolo-pyrazine + oxazole) may enhance binding to kinase domains or DNA topoisomerases, though experimental validation is required.

Heterocyclic Hybrid Systems ()

  • Triazolo[1,5-a]pyrimidine (CAS: 861210-27-7): Features a methyl sulfide group and cyclohexylphenyl substituent, emphasizing hydrophobic interactions .
  • 1,3,4-Oxadiazole (C16H14N2OS): Combines methylphenyl and methylsulfanylphenyl groups, demonstrating how sulfur atoms influence electron delocalization .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Effective Concentration Reference
Target Compound 1,3-Oxazole + Pyrazolo-pyrazine 4-Methoxyphenyl, sulfanylmethyl Not reported N/A N/A
Antimicrobial 1,3-Oxazoles 1,3-Oxazole 4-Hydroxyphenyl Antibacterial/Antifungal 200 μg/mL
Oxazolo-pyrimidines Oxazolo[5,4-d]pyrimidine N-Sulfonyl groups Plant growth stimulation 10⁻⁹ M
Triazolo-pyrimidines Triazolo[1,5-a]pyrimidine Cyclohexylphenyl, methyl sulfide Not specified N/A
1,3,4-Oxadiazoles 1,3,4-Oxadiazole Methylphenyl, methylsulfanylphenyl Not specified N/A

Research Implications and Gaps

  • Antimicrobial Potential: The target compound’s pyrazolo-pyrazine moiety may confer unique binding to bacterial efflux pumps or fungal cytochrome P450 enzymes, but testing against MRSA and E. coli is needed.
  • Agricultural Applications : Its methoxy group could reduce phytotoxicity compared to halogenated analogs, making it a candidate for crop enhancement studies.
  • Drug Design : The sulfanylmethyl bridge offers a tunable site for introducing fluorinated or carboxylate groups to optimize pharmacokinetics.

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